N-(4-bromo-2-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide is a chemical compound that belongs to the class of triazole-containing molecules. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. In
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, this compound may exhibit antifungal and antibacterial activity by disrupting the cell membranes of these microorganisms.
Biochemical and Physiological Effects:
This compound has been shown to exhibit inhibitory activity against certain enzymes, such as cytochrome P450 and monoamine oxidase. These enzymes play important roles in the metabolism of drugs and neurotransmitters, respectively. Therefore, this compound may have potential applications in the treatment of various diseases and disorders, such as depression and anxiety.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-bromo-2-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide is its potential as a selective inhibitor of certain enzymes. Additionally, this compound may exhibit antifungal and antibacterial activity, which could be useful in the development of new antimicrobial agents. However, one limitation of this compound is its limited solubility in water, which could make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of N-(4-bromo-2-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide. One direction could be the further exploration of its potential as a selective inhibitor of certain enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, the antifungal and antibacterial activity of this compound could be further studied to develop new antimicrobial agents. Another direction could be the development of new synthetic routes to improve the yield and purity of this compound. Overall, the study of this compound has the potential to contribute to the development of new drugs and therapies for various diseases and disorders.
Synthesis Methods
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide involves the reaction of 4-bromo-2-fluoroaniline with potassium thioacetate and 1,2,4-triazole-3-carboxylic acid in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. This compound has been shown to exhibit inhibitory activity against certain enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, this compound has been studied for its potential use as an antifungal and antibacterial agent.
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN4OS/c11-6-1-2-8(7(12)3-6)15-9(17)4-18-10-13-5-14-16-10/h1-3,5H,4H2,(H,15,17)(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKOKMVEFLXYLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)CSC2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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